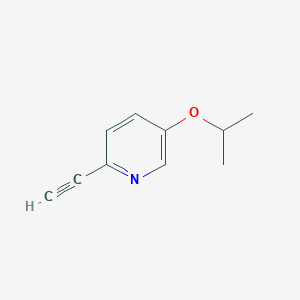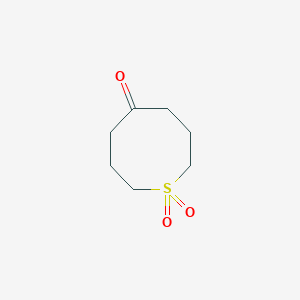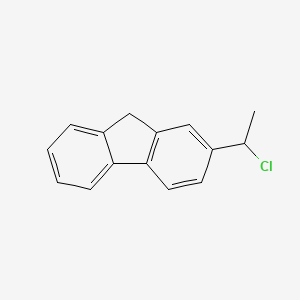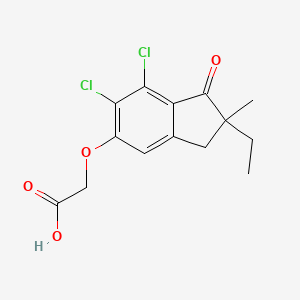
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid
Vue d'ensemble
Description
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichloro, ethyl, methyl, and indanyloxyacetic acid groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-ethyl-2-methyl-1-oxo-5-indanyloxyacetic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxyacetic acid: Known for its uricosuric and saluretic activity.
1-Oxo-2,2-dialkyl-5-indanyloxyacetic acids: A class of compounds with similar structural features and potential biological activities.
Uniqueness
(6,7-Dichloro-2-ethyl-2-methyl-1-oxoindan-5-yl)oxyacetic acid is unique due to the presence of both ethyl and methyl groups at the 2-position, which may confer distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
54196-90-6 |
|---|---|
Formule moléculaire |
C14H14Cl2O4 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2-[(6,7-dichloro-2-ethyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H14Cl2O4/c1-3-14(2)5-7-4-8(20-6-9(17)18)11(15)12(16)10(7)13(14)19/h4H,3,5-6H2,1-2H3,(H,17,18) |
Clé InChI |
GCWIEWHVHGXXHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

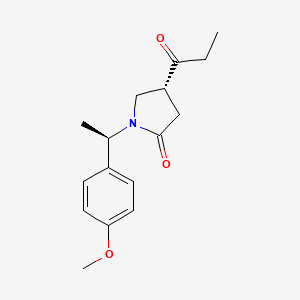

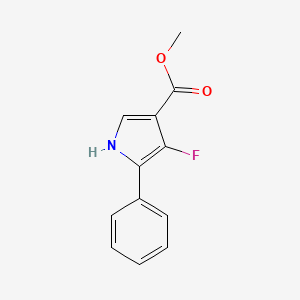
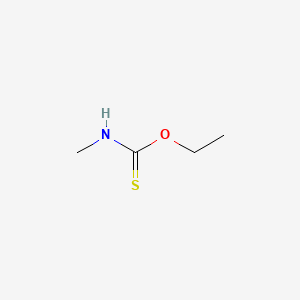
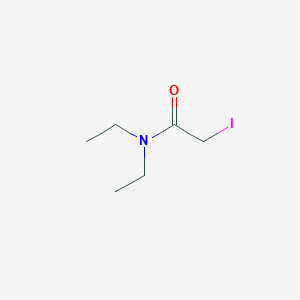
![methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B8723656.png)
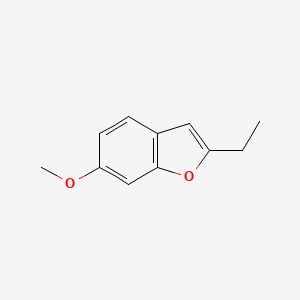
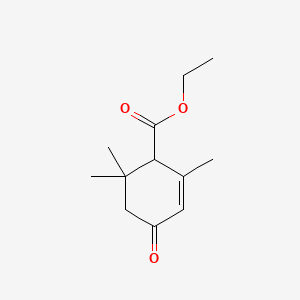
![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)

